2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide
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Overview
Description
- The compound’s systematic name is quite a mouthful, so let’s break it down. It consists of several functional groups:
- A 1,2,4-triazole ring (with an amino group at position 4 and a thioether group at position 5).
- A 3-methoxyphenyl group.
- An acetamide moiety (with a chloro and a methoxy group).
- This compound belongs to the class of heterocyclic organic molecules.
- It has potential applications in various fields due to its unique structure.
Preparation Methods
- One common method to synthesize this compound involves the reaction of 1-(4-amino-1H-1,2,4-triazol-3-yl)ketones with sodium cyanide, followed by heating to form the corresponding triazole derivatives. Acid hydrolysis then yields the final product.
- Industrial production methods may vary, but this synthetic route provides a starting point.
Chemical Reactions Analysis
- The compound can undergo various reactions:
Oxidation: It may be oxidized under appropriate conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substituents can be added or replaced.
- Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
- Major products depend on the specific reaction conditions.
Scientific Research Applications
Chemistry: It could serve as a building block for more complex molecules.
Biology: Investigate its interactions with biological macromolecules (e.g., proteins, DNA).
Medicine: Explore its potential as a drug candidate (e.g., antifungal, antibacterial).
Industry: Consider applications in materials science or catalysis.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with specific molecular targets (e.g., enzymes, receptors).
- Further research is needed to elucidate the exact pathways.
Comparison with Similar Compounds
- Similar compounds include:
2-Amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole: Shares some structural features.
(5-Amino-1H-1,2,4-triazol-3-yl)acetic acid: Related compound with a different substitution pattern.
3-(4-Hydroxy-3-methoxyphenyl)propionic acid: Not identical but shares a methoxyphenyl group.
Remember that this compound’s properties and applications are still an active area of research, and further studies will enhance our understanding
Properties
Molecular Formula |
C19H20ClN5O3S |
---|---|
Molecular Weight |
433.9 g/mol |
IUPAC Name |
2-[[4-amino-5-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide |
InChI |
InChI=1S/C19H20ClN5O3S/c1-11-7-15(16(28-3)9-14(11)20)22-17(26)10-29-19-24-23-18(25(19)21)12-5-4-6-13(8-12)27-2/h4-9H,10,21H2,1-3H3,(H,22,26) |
InChI Key |
MWIBNRGUYUXGCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)CSC2=NN=C(N2N)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
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